molecular formula C18H23N3O5S B11021063 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide

Cat. No.: B11021063
M. Wt: 393.5 g/mol
InChI Key: FTULZJPBHURFDI-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted at position 3 with a furan-2-yl group and at position 1 with an acetamide moiety. The acetamide is further modified with a 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing tetrahydrothiophene) and a branched 2-methylpropyl (isobutyl) substituent.

Properties

Molecular Formula

C18H23N3O5S

Molecular Weight

393.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C18H23N3O5S/c1-13(2)10-20(14-7-9-27(24,25)12-14)18(23)11-21-17(22)6-5-15(19-21)16-4-3-8-26-16/h3-6,8,13-14H,7,9-12H2,1-2H3

InChI Key

FTULZJPBHURFDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide typically involves multiple steps:

    Formation of the Dioxidotetrahydrothiophene Ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

    Synthesis of the Pyridazinone Moiety: The pyridazinone ring can be synthesized via cyclization reactions involving appropriate precursors like hydrazines and diketones.

    Coupling Reactions: The furan ring and the pyridazinone moiety are coupled using reagents such as coupling agents (e.g., EDC, DCC) in the presence of catalysts.

    Final Assembly: The final step involves the acylation of the intermediate product with N-(2-methylpropyl)acetamide under suitable conditions, often using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene ring.

    Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone moiety.

    Substitution: The furan ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDC, DCC.

    Catalysts: Palladium, platinum.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound might be explored for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological macromolecules could provide insights into enzyme mechanisms or receptor binding.

Medicine

Potential medicinal applications include its use as a therapeutic agent. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in areas like anti-inflammatory or anticancer research.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The dioxidotetrahydrothiophene ring could participate in redox reactions, while the pyridazinone moiety might engage in hydrogen bonding or hydrophobic interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Functional Groups

Compound Name / Identifier Core Structure Substituents Notable Functional Groups Synthesis Method (Reference)
Target Compound Pyridazinone - 3-(Furan-2-yl)
- 1-Acetamide (N-sulfone tetrahydrothiophene, N-isobutyl)
Sulfone, furan, branched alkyl Likely multi-step: Hydrazine intermediates (analogous to )
Methyl-N-[2-(6-oxo-3-p-tolyl-pyridazin-1-yl)-acetamide] () Pyridazinone - 3-p-Tolyl
- 1-Acetamide (methyl ester)
Methyl ester, aryl (p-tolyl) One-pot synthesis via azide coupling
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-dihydropyridine (AZ331, ) 1,4-Dihydropyridine - 4-Furyl
- 3-Carboxamide (methoxyphenyl)
- Thioether linkage
Cyano, thioether, dihydropyridine Multi-step: Thioether formation, cyclization
N-(2-(tert-Butyl)phenyl)-indolyl acetamide () Indole-acetamide - Indole (variably substituted)
- Aryl/alkyl acetamide
Bulky tert-butyl, benzoyl groups Ugi-type multicomponent reactions

Physicochemical and Functional Differences

Core Heterocycle: The target compound’s pyridazinone core () contrasts with dihydropyridines () and indole derivatives ().

Substituent Effects: The 3-furyl group in the target compound may confer π-π stacking interactions distinct from the p-tolyl group in ’s analog. Furan’s electron-rich nature could influence electronic properties compared to aryl or alkyl substituents . The sulfone group in the tetrahydrothiophene moiety enhances polarity and solubility compared to non-sulfonated analogs (e.g., ’s tert-butylphenyl acetamide) .

Synthetic Accessibility: The target compound’s synthesis likely involves hydrazine intermediates for pyridazinone formation (analogous to ), whereas ’s analog uses a one-pot azide coupling, suggesting divergent scalability and purity challenges .

Research Implications and Unresolved Questions

  • Activity Prediction : While discusses computational methods for correlation-energy calculations, such approaches could model the target compound’s electronic properties, aiding in activity prediction .
  • Gaps in Evidence: No direct pharmacological or stability data for the target compound is provided.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

IUPAC Name : this compound
Molecular Formula : C15H16N2O4S
Molecular Weight : 320.36 g/mol

The compound features a tetrahydrothiophene moiety and a furan ring, which are known to contribute to various biological activities.

Biological Activity

Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms:

Enzymatic Inhibition

Compounds containing thiophene derivatives have demonstrated the ability to inhibit enzymes critical for cellular processes. For instance, inhibitors targeting proprotein convertases like furin have been explored for their potential in treating viral infections by preventing viral propagation.

Antimicrobial Properties

The presence of furan and thiophene rings suggests potential antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains and fungi, indicating that this compound could possess such properties. Research has revealed moderate antibacterial activity against Gram-positive strains with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .

Anti-inflammatory Effects

Compounds containing furan and thiophene moieties are often investigated for their anti-inflammatory properties. This could be relevant for conditions such as arthritis or other inflammatory diseases.

Pro-apoptotic Activity

Studies on related compounds have shown their potential to induce apoptosis in cancer cells. For example, compounds similar to the one have been observed to increase reactive oxygen species (ROS) levels in K562 leukemia cells, leading to apoptosis through mitochondrial pathways . The induction of apoptosis was confirmed through assays measuring caspase activity, indicating a significant increase in caspases 3 and 7 after exposure to these compounds .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Study Focus Findings
Enzymatic InhibitionPotential inhibition of proprotein convertases, impacting viral propagation.
Antimicrobial ActivityModerate activity against Gram-positive bacteria with MIC values between 16 and 64 µg/mL .
Anti-inflammatory PropertiesInvestigated for effects on inflammatory conditions.
Pro-apoptotic EffectsInduces apoptosis in K562 cells via increased ROS and caspase activation .

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